molecular formula C19H14ClN5O2S B2568013 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207044-48-1

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2568013
CAS No.: 1207044-48-1
M. Wt: 411.86
InChI Key: MUPHHCJSEWUOSR-UHFFFAOYSA-N
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Description

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H14ClN5O2S and its molecular weight is 411.86. The purity is usually 95%.
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Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chloro-4-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c1-10-2-4-12(7-13(10)20)25-18(21)17(23-24-25)19-22-14(8-28-19)11-3-5-15-16(6-11)27-9-26-15/h2-8H,9,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPHHCJSEWUOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Studies have indicated that compounds featuring triazole and thiazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, research has shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.

StudyFindings
Triazole derivatives demonstrated potent cytotoxicity against breast and lung cancer cell lines.
Thiazole-based compounds showed promising results in inhibiting tumor growth in preclinical models.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with thiazole and triazole functionalities have been reported to possess broad-spectrum antibacterial and antifungal properties.

StudyFindings
A related thiazole compound exhibited significant antibacterial activity against Gram-positive bacteria.
Triazole derivatives were effective against various fungal strains, highlighting their potential as antifungal agents.

Neuropharmacological Effects

Research into the neuropharmacological effects of similar compounds indicates that they may act as modulators of neurotransmitter systems or neuroprotective agents. The potential for treating conditions such as anxiety and depression has been explored.

StudyFindings
Compounds with similar structures showed efficacy in reducing anxiety-like behaviors in animal models.
Some derivatives were able to enhance cognitive function in preclinical studies.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine .

Case Study 1: Anticancer Activity

In a study published in ACS Omega, researchers synthesized a series of thiazole-triazole hybrids and evaluated their anticancer activity against human cancer cell lines. The most potent compound showed IC50 values in the low micromolar range against breast cancer cells, indicating strong cytotoxic effects.

Case Study 2: Antimicrobial Efficacy

A research article detailed the synthesis of triazole derivatives and their evaluation against various pathogens. One derivative demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic agent.

Q & A

Q. Q: What are the key synthetic routes for preparing 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine?

A: The compound’s synthesis typically involves:

  • Cyclocondensation : Reaction of benzo[d][1,3]dioxol-5-ylmethyl thioamide derivatives with α-haloketones (e.g., chloroacetone) to form the thiazole core .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. For example, reacting a thiazole-bearing alkyne with a 3-chloro-4-methylphenyl azide under Cu(I) catalysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity product.

Basic Structural Confirmation

Q. Q: Which analytical techniques are critical for confirming the structure of this compound?

A:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons of benzo[d][1,3]dioxol-5-yl at δ 6.8–7.1 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : HRMS (High-Resolution MS) for molecular ion validation (e.g., [M+H]+^+ at m/z 439.08) .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry (e.g., confirming triazole-thiazole connectivity) .

Basic Biological Screening

Q. Q: What in vitro assays are recommended for initial biological evaluation?

A:

  • Antitumor Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via dose-response curves. Evidence shows thiazole-triazole hybrids inhibit proliferation at IC50_{50} < 10 μM .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), with MIC values compared to standard drugs .

Advanced Synthesis Optimization

Q. Q: How can reaction yields be improved for the thiazole-triazole core?

A:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield (from 60% to 85%) by enhancing cyclocondensation efficiency .
  • Catalyst Optimization : Use Cu(I)-TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in CuAAC to suppress side reactions (e.g., triazole regioisomer formation) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, critical for triazole ring closure .

Advanced Mechanistic Studies

Q. Q: What mechanistic insights explain the antitumor activity of this compound?

A:

  • Kinase Inhibition : Molecular docking suggests interaction with ATP-binding pockets of kinases (e.g., EGFR or Aurora B), supported by competitive binding assays .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation and mitochondrial membrane depolarization in treated cells .
  • Data Contradictions : Discrepancies in IC50_{50} values across studies may arise from cell line heterogeneity or assay protocols (e.g., serum concentration variations) .

Advanced Structural Modification

Q. Q: How can structural modifications enhance selectivity for biological targets?

A:

  • Substituent Tuning :
    • Electron-Withdrawing Groups : Introducing -CF3_3 at the triazole 5-position improves metabolic stability but may reduce solubility .
    • Hydrophilic Moieties : Adding sulfonate groups to the benzo[d][1,3]dioxole ring enhances water solubility while retaining activity .
  • Bioisosteric Replacement : Replacing the thiazole sulfur with selenium increases redox-modulating activity but requires toxicity profiling .

Data Reproducibility Challenges

Q. Q: How should researchers address inconsistencies in reported biological data?

A:

  • Standardized Assays : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 105^5 CFU/mL) .
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-kinase detection) alongside enzymatic assays .

Computational Modeling

Q. Q: Which computational tools are effective for predicting SAR (Structure-Activity Relationships)?

A:

  • Docking Software : AutoDock Vina or Glide to model ligand-target interactions (e.g., triazole nitrogen hydrogen bonding with kinase hinge region) .
  • MD Simulations : GROMACS for assessing binding stability (e.g., RMSD < 2 Å over 100 ns simulations indicates robust target engagement) .
  • ADMET Prediction : SwissADME or pkCSM to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .

Scale-Up Challenges

Q. Q: What are critical considerations for scaling up synthesis from mg to gram scale?

A:

  • Safety : Replace explosive azide intermediates with stable precursors (e.g., tert-butyl azidoformate) .
  • Cost-Efficiency : Optimize catalyst loading (e.g., Cu(I) < 5 mol%) and recycle solvents (e.g., DMF via distillation) .
  • Process Monitoring : Use inline FTIR to track reaction progress and minimize byproducts .

Emerging Applications

Q. Q: What novel research directions are suggested by recent studies?

A:

  • Photodynamic Therapy : Functionalization with porphyrin moieties enables light-activated cytotoxicity (λ = 650 nm) .
  • Combination Therapy : Synergy with cisplatin in multidrug-resistant cancers (reduction of IC50_{50} by 50% in A2780cis cells) .
  • Neuroinflammation : Target NLRP3 inflammasome via triazole-mediated caspase-1 inhibition, validated in microglial BV2 cells .

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